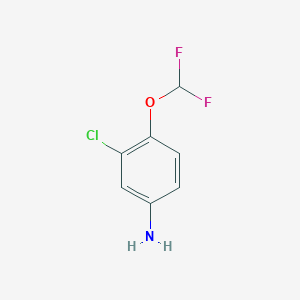

3-Chloro-4-(difluoromethoxy)aniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECIIRUYYUOYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366431 | |

| Record name | 3-chloro-4-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39211-55-7 | |

| Record name | 3-chloro-4-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Chemical Synthesis of 3 Chloro 4 Difluoromethoxy Aniline

Retrosynthetic Analysis and Pathway Design for 3-Chloro-4-(difluoromethoxy)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical forward synthesis.

The primary disconnections for this compound are at the carbon-nitrogen bond of the aniline (B41778) and the carbon-oxygen bond of the difluoromethoxy ether.

C-N Bond Disconnection: The aniline functional group can be formed from the reduction of a nitro group (-NO₂). This is a common and reliable transformation in aromatic chemistry. This step leads back to the precursor 3-chloro-4-(difluoromethoxy)nitrobenzene .

C-O Ether Bond Disconnection: The difluoromethoxy group (-OCF₂H) is typically installed by the O-alkylation of a phenol (B47542). This disconnection points to a key intermediate, 3-chloro-4-hydroxynitrobenzene .

Further Disconnection of the Intermediate: The intermediate 3-chloro-4-hydroxynitrobenzene can be retrosynthetically derived from simpler starting materials. A plausible precursor is 3,4-dichloronitrobenzene (B32671) , where the para-chloro group can be selectively displaced by a hydroxide (B78521) ion via nucleophilic aromatic substitution. Another potential starting material is 4-fluoronitrobenzene , which can undergo chlorination at the 3-position to yield 3-chloro-4-fluoronitrobenzene (B104753) google.com. The highly activated fluorine atom can then be substituted with a hydroxyl group.

This analysis suggests a robust forward synthesis pathway beginning with a substituted nitrobenzene (B124822), followed by the introduction of the hydroxyl group, subsequent difluoromethoxylation, and a final reduction to form the target aniline.

Precursor Synthesis and Functional Group Introduction

The forward synthesis builds upon the retrosynthetic plan, focusing on the creation of key intermediates and the introduction of the required functional groups.

A critical intermediate in the synthesis is 3-chloro-4-hydroxynitrobenzene . A common method for its preparation involves the nucleophilic aromatic substitution of 3,4-dichloronitrobenzene.

The reaction is typically performed by heating 3,4-dichloronitrobenzene with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent system nih.gov. The presence of the electron-withdrawing nitro group activates the para-position, facilitating the displacement of the chloride ion by the hydroxide nucleophile.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 3,4-Dichloronitrobenzene, 4-Chlorophenol | KOH, Copper, 110-120°C | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Not specified for this step | nih.gov |

| 4-Fluoronitrobenzene | Cl₂, Iodine, Iron | 3-Chloro-4-fluoronitrobenzene | High Yield | google.com |

| This table demonstrates related substitutions on nitrobenzene rings. The synthesis of 3-chloro-4-hydroxynitrobenzene follows a similar principle of nucleophilic aromatic substitution on a di-halogenated nitrobenzene. |

The introduction of the difluoromethoxy group is a pivotal step. It is typically achieved by reacting the phenolic intermediate, 3-chloro-4-hydroxynitrobenzene, with a difluoromethylating agent.

The most established method for creating an aryl difluoromethyl ether is the O-difluoromethylation of a corresponding phenol under basic conditions nih.gov. This reaction utilizes a difluorocarbene (:CF₂) precursor. A common, though now less favored due to environmental concerns, reagent for this transformation is chlorodifluoromethane (B1668795) (ClCF₂H) , also known as Freon 22 acs.org.

In this process, the phenol (3-chloro-4-hydroxynitrobenzene) is first deprotonated with a strong base (e.g., NaOH or KOH) to form a phenoxide ion. This nucleophilic phenoxide then reacts with chlorodifluoromethane, which serves as the source for the difluoromethoxy group. The reaction conditions often require elevated temperatures and pressure.

| Starting Material | Reagent | General Conditions | Product |

| 3-Chloro-4-hydroxynitrobenzene | Chlorodifluoromethane (ClCF₂H), Base (e.g., NaOH) | High Temperature, Pressure | 3-Chloro-4-(difluoromethoxy)nitrobenzene |

Modern synthetic chemistry has pursued milder and more efficient methods for difluoromethoxylation. These strategies often avoid the harsh conditions required for older methods.

Photoredox Catalysis: A contemporary approach involves the use of visible-light photoredox catalysis to generate a difluoromethoxy radical (•OCF₂H) at room temperature nih.govrsc.orgnih.gov. Specialized, bench-stable difluoromethoxylating reagents have been developed for this purpose. These reagents, when activated by a photocatalyst under blue light irradiation, release the •OCF₂H radical, which can then be captured by the phenolic substrate or, in some cases, directly functionalize an aromatic C-H bond nih.govnih.gov. This method is noted for its operational simplicity and tolerance of a wide variety of functional groups nih.govrsc.org.

Palladium-Catalyzed Reactions: Palladium catalysts have been employed to couple arylboronic acids with sources of the difluoromethyl group, such as chlorodifluoromethane or bromodifluoroacetate, to form difluoromethylated arenes nih.govacs.org. While this method directly forms a C-CF₂H bond rather than an O-CF₂H bond, the underlying principles of using transition-metal catalysis highlight advanced strategies for incorporating fluorinated motifs.

Introduction of the Difluoromethoxy Moiety

Reductive Protocols for Aniline Formation

The final step in the synthesis is the reduction of the nitro group in 3-chloro-4-(difluoromethoxy)nitrobenzene to an amine, yielding the target molecule. This is a standard transformation with several reliable protocols. The term "reductive amination" typically refers to the conversion of a carbonyl group to an amine, whereas this process is more accurately described as a nitro group reduction.

Catalytic Hydrogenation: This is one of the most common and clean methods for nitro group reduction. The reaction involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) google.com. The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate. This method is highly efficient and the only byproduct is water. A patent describes the use of a 1% Pt/C catalyst for the reduction of 3-chloro-4-fluoronitrobenzene to its corresponding aniline with a yield of over 94% google.com.

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal in the presence of an acid. Common combinations include iron powder with acetic acid or hydrochloric acid, and tin(II) chloride with hydrochloric acid nih.gov. For example, the reduction of a substituted nitrobenzene using iron powder and acetic acid in an ethanol/water mixture at reflux has been reported to give the corresponding aniline in 94% yield nih.gov.

| Reaction Type | Reagents | Conditions | Typical Yield | Reference |

| Catalytic Hydrogenation | H₂, 1% Pt/C | Solvent | >94% | google.com |

| Metal-Acid Reduction | Iron Powder, Acetic Acid | EtOH/H₂O, Reflux | 94% | nih.gov |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands as a predominant method for the synthesis of this compound from its corresponding nitro compound. This approach involves the use of a metal catalyst to facilitate the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas (H₂).

A widely implemented catalyst for this transformation is Raney Nickel . google.comgoogle.com In a typical industrial process, 4-(chlorodifluoromethoxy)nitrobenzene is subjected to hydrogenation in an autoclave. google.com The reaction is generally carried out in a solvent such as methanol. Key advantages of Raney Nickel include its high activity and relatively low cost. However, a significant challenge in the hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of hydrodehalogenation, where the carbon-halogen bond is also cleaved. google.com This side reaction reduces the yield of the desired haloaniline and generates corrosive byproducts. google.com

Another common catalyst is Palladium on carbon (Pd/C) . nih.gov Palladium catalysts are highly effective for nitro reductions but can also be prone to causing dehalogenation, especially with more reactive halogens like bromine and iodine. nih.govorganic-chemistry.org For chlorinated compounds, selectivity can often be achieved by carefully controlling reaction conditions. The selectivity of Pd/C can be influenced by catalyst poisons or modifiers, which deactivate the catalyst towards dehalogenation while preserving its activity for nitro group reduction. organic-chemistry.org

Platinum-based catalysts, such as Platinum on carbon (Pt/C) , are also utilized for the hydrogenation of halogenated nitroaromatics and can offer high activity and selectivity. google.com The choice of catalyst often depends on a balance of activity, selectivity, cost, and resistance to catalyst poisoning.

Table 1: Comparison of Catalysts in Hydrogenation of Halogenated Nitroaromatics

| Catalyst | Common Substrates | Key Advantages | Key Challenges |

|---|---|---|---|

| Raney Nickel | Chlorinated nitroaromatics | High activity, cost-effective | Potential for hydrodehalogenation, pyrophoric nature |

| Palladium/Carbon (Pd/C) | General nitroaromatics | High efficiency, versatile | Prone to causing dehalogenation, especially with Br/I |

| Platinum/Carbon (Pt/C) | Halogenated nitroaromatics | High activity and selectivity | Higher cost compared to Nickel |

Chemical Reduction Methodologies

Beyond catalytic hydrogenation with H₂ gas, other chemical reduction methods are available for converting 4-(chlorodifluoromethoxy)nitrobenzene to the target aniline. These methods often provide alternative safety profiles and selectivity.

Transfer Hydrogenation is a significant alternative that avoids the direct handling of high-pressure hydrogen gas. nih.gov This technique uses a hydrogen donor molecule in the presence of a catalyst. A common system involves hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the hydrogen source with a catalyst like Pd/C. nih.govorganic-chemistry.org This method can be highly selective for the nitro group, even in the presence of sensitive halogen substituents, under mild reaction conditions. organic-chemistry.org The reaction can be performed at or near room temperature, offering a safer and more controlled process. rsc.org

The classic Béchamp reduction , using a metal and an acid, is another established method. nih.gov Typically, this involves reacting the nitroaromatic compound with iron (Fe) powder in the presence of an acid like acetic acid or hydrochloric acid. nih.govacs.org This method is cost-effective and generally shows good selectivity for the nitro group without affecting the chloro-substituent. However, it generates large quantities of iron oxide sludge as a byproduct, which presents significant waste disposal challenges. rsc.org

Other metal-based systems, such as tin (Sn) or zinc (Zn) in acidic media, can also be used, but iron is often preferred due to its lower cost and environmental impact compared to other metals like tin. acs.org

Comparative Analysis of Solution-Phase and Solid-Phase Synthetic Route Efficiencies

The synthesis of this compound is predominantly carried out using solution-phase synthesis . In this approach, all reactants, catalysts, and reagents are dissolved in a liquid solvent system. google.com

Advantages of Solution-Phase Synthesis:

Scalability: Solution-phase methods are well-established for large-scale industrial production and are compatible with standard reactor equipment.

Mass and Heat Transfer: Homogeneous reaction mixtures allow for efficient mass and heat transfer, enabling better process control.

Precedent: There is extensive literature and industrial precedent for reducing nitroaromatics in the solution phase. nih.gov

Disadvantages of Solution-Phase Synthesis:

Purification: The workup and purification process can be cumbersome, often requiring extractions, distillations, and crystallizations to remove the solvent, catalyst residues, and byproducts. creative-peptides.com

Solvent Waste: Large volumes of organic solvents are often used, contributing significantly to the process's environmental footprint and waste generation. jk-sci.com

Solid-phase synthesis , in contrast, involves attaching the starting material to a solid support (like a polymer resin) and performing the chemical transformations. nih.gov After the reaction sequence is complete, the desired product is cleaved from the support.

Potential Advantages of Solid-Phase Synthesis:

Simplified Purification: Purification is streamlined, as excess reagents and byproducts can be washed away from the resin-bound product. creative-peptides.com

Automation: The methodology is highly amenable to automation, which is particularly advantageous for library synthesis in drug discovery. creative-peptides.com

Disadvantages and Applicability to this compound:

Lower Scalability: Solid-phase synthesis is typically used for smaller-scale production (e.g., peptides, oligonucleotides) and can be more expensive due to the cost of resins and linkers. creative-peptides.comnih.gov

Reaction Kinetics: Reactions can be slower due to mass transfer limitations between the solid and liquid phases.

Inefficiency for Small Molecules: For a relatively simple, small-molecule synthesis like that of this compound, the benefits of solid-phase synthesis are generally outweighed by the efficiency and cost-effectiveness of established solution-phase methods. The additional steps of attaching the precursor to a resin and later cleaving the product add complexity and cost without providing a significant advantage for bulk production.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time and cost. The reduction of 4-(chlorodifluoromethoxy)nitrobenzene is the critical step where optimization plays a key role.

Table 2: Key Parameters for Optimization of Catalytic Hydrogenation

| Parameter | Typical Range/Condition | Impact on Reaction |

|---|---|---|

| Temperature | 30 - 60 °C google.comgoogle.com | Higher temperatures increase reaction rate but can promote dehalogenation, reducing selectivity. |

| Hydrogen Pressure | 0.5 - 5.0 MPa google.com | Higher pressure increases the rate of hydrogenation but must be controlled to maintain selectivity. |

| Catalyst Loading | 0.01:1 to 0.10:1 (catalyst:substrate mass ratio) google.com | Affects reaction rate and cost. Higher loading can increase the rate but also the risk of side reactions. |

| Solvent | Methanol, Ethanol google.comresearchgate.net | The solvent affects the solubility of reactants and can influence catalyst activity and selectivity. |

| Agitation | Vigorous | Essential for ensuring efficient contact between the gaseous hydrogen, liquid solvent, and solid catalyst. |

For the Raney Nickel catalyzed hydrogenation, a patent describes optimal conditions including a reaction temperature of 30-45 °C and a hydrogen pressure of 2-3 MPa. google.com The reaction is monitored until the starting material is consumed, which typically takes several hours. Maintaining the temperature in the lower end of the range is crucial for preventing the hydrodehalogenation side reaction.

In transfer hydrogenation using hydrazine hydrate and Pd/C, optimization involves controlling the rate of hydrazine addition and the reaction temperature. organic-chemistry.org These reactions can often be run at milder conditions (e.g., room temperature to 60 °C) than direct hydrogenation, which inherently improves selectivity. rsc.org

Process optimization also extends to the workup procedure. After the reaction, the catalyst is removed by filtration. The solvent is then typically recovered via distillation, and the final product, this compound, is purified by vacuum distillation or crystallization to achieve high purity. google.com

Application of Green Chemistry Principles in this compound Synthesis

Evaluating the synthesis of this compound through the principles of green chemistry highlights areas for potential improvement in sustainability.

Atom Economy and Step Efficiency Evaluations

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. youtube.com The ideal atom economy is 100%.

For the final reduction step via catalytic hydrogenation: C₇H₄ClF₂NO₂ + 3 H₂ → C₇H₆ClF₂N + 2 H₂O

To calculate the atom economy, we use the formula: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% youtube.com

MW of C₇H₆ClF₂N (Product): ~193.58 g/mol

MW of C₇H₄ClF₂NO₂ (Reactant): ~223.56 g/mol

MW of H₂ (Reactant): ~2.02 g/mol

Atom Economy = [193.58 / (223.56 + 3 * 2.02)] x 100% = 84.3%

An atom economy of 84.3% is quite high, with the only byproduct being water, which is benign. This indicates that the catalytic hydrogenation route is relatively efficient in terms of atom utilization. In contrast, a classical Béchamp reduction using iron would have a much lower atom economy due to the large mass of iron metal and acid used, which generate significant inorganic waste.

Solvent Rationalization and Sustainable Reaction Media

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. jk-sci.com In the described synthesis, solvents like methanol are used for the hydrogenation step, while sulfuric acid is used in the preceding nitration step. google.comgoogle.com

According to solvent selection guides developed by pharmaceutical companies and academic consortia, these solvents have mixed environmental profiles. ubc.cayork.ac.uk

Methanol: Often classified as "problematic" or for "substitution advisable." jk-sci.comubc.ca While it is biodegradable, it is flammable and has health toxicity concerns. Greener alternatives in the alcohol family include ethanol and isopropanol, which are generally ranked as "recommended" due to their lower toxicity profiles. jk-sci.com

Sulfuric Acid: Used in large quantities for nitration, it generates significant acidic waste that requires neutralization and disposal, a major environmental drawback. rsc.org

A key green chemistry objective would be to replace these solvents. For the reduction step, using water as a solvent is a highly sustainable option if catalyst activity can be maintained. justia.com For the nitration step, exploring solvent-free conditions or using solid acid catalysts could drastically reduce the generation of acidic waste. Adopting catalytic transfer hydrogenation can also be seen as a green improvement, as it avoids the hazards associated with handling high-pressure hydrogen gas. nih.gov

Chemical Reactivity and Derivatization Strategies for 3 Chloro 4 Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactivity of the Aniline (B41778) Ring System

The reactivity of the benzene (B151609) ring in 3-Chloro-4-(difluoromethoxy)aniline towards electrophiles is governed by the combined electronic effects of its three substituents: the amino (-NH2) group, the chloro (-Cl) group, and the difluoromethoxy (-OCF2H) group.

Amino Group (-NH2): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

Difluoromethoxy Group (-OCF2H): This group is moderately electron-withdrawing and deactivating due to the high electronegativity of the fluorine atoms. researchgate.netnuph.edu.ua

Chloro Group (-Cl): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance-based stabilization of the cationic intermediate. libretexts.org

The strong activating and directing effect of the amino group is the dominant influence on the regioselectivity of electrophilic aromatic substitution. Since the para position relative to the amine is occupied by the difluoromethoxy group, incoming electrophiles are directed to the ortho positions (C2 and C6).

A notable example is the direct bis-ortho-chlorination of the closely related 4-(difluoromethoxy)aniline (B1299965). acs.orgacs.org This reaction, using reagents like hydrochloric acid (HCl) and hydrogen peroxide (H2O2), efficiently installs chlorine atoms at the positions ortho to the amino group, demonstrating the powerful directing effect of the amine. acs.orgacs.org This suggests that this compound would likely undergo further substitution, such as chlorination, at the C2 and C6 positions.

Nucleophilic Aromatic Substitution Potential at the Halogenated Position

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, such as a halogen. libretexts.orgchadsprep.com In this compound, the chloro substituent is the potential leaving group.

The viability of SNAr at the C3 position is influenced by the other ring substituents. The difluoromethoxy group at the C4 position (para) is moderately electron-withdrawing, which provides some activation for a nucleophilic attack. However, the amino group at C1 is strongly electron-donating, which deactivates the ring towards nucleophilic attack.

For SNAr to proceed, the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is key. While the -OCF2H group can help stabilize the negative charge, the powerful electron-donating -NH2 group destabilizes it. Consequently, nucleophilic substitution of the chlorine atom in this compound is generally unfavorable under standard conditions and would require harsh reaction conditions or activation of the amine, for example, through conversion to a diazonium salt. In similar molecules like 3-chloro-4-fluoronitrobenzene (B104753), the presence of a strongly electron-withdrawing nitro group makes substitution of the halogen feasible. researchgate.net

Amine Group Functionalization and Transformations

The primary aromatic amine group is a versatile functional handle, readily participating in a wide array of chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile, allowing for straightforward derivatization.

Acylation: This reaction involves treating the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. chemguide.co.uktaylorandfrancis.com This reaction forms a stable amide linkage. For instance, the related compound 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine undergoes carbamoylation with 2,6-difluorobenzoyl chloride, an acylation variant. acs.org

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides, though it can be challenging to control the degree of alkylation, often leading to mixtures of primary, secondary, and tertiary amines.

Sulfonylation: The amine reacts readily with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield sulfonamides. This reaction is a common strategy for protecting the amine group or for introducing sulfone moieties into a molecule. nih.gov

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride (CH3COCl) | N-acylated aniline (Amide) | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Alkylation | Methyl iodide (CH3I) | N-alkylated aniline | Solvent, often with a base to scavenge HI |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-sulfonylated aniline (Sulfonamide) | Aprotic solvent, base (e.g., pyridine) |

Diazotization and Subsequent Coupling Reactions for Azo Dye and Heterocycle Synthesis

The primary amine of this compound can be converted into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C). nih.govresearchgate.net

This diazonium intermediate is highly versatile:

Azo Coupling: The diazonium salt acts as an electrophile and can react with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, to form brightly colored azo compounds. wikipedia.orgorganic-chemistry.orgresearchgate.net This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast range of azo dyes. nih.gov The reaction conditions, particularly pH, are crucial for successful coupling. organic-chemistry.org

Heterocycle Synthesis: Diazonium salts are also key precursors for synthesizing various nitrogen-containing heterocyclic compounds.

| Reaction | Reagent(s) | Intermediate/Product | Notes |

| Diazotization | NaNO2, HCl | Aryl Diazonium Salt | Reaction must be kept cold (0-5 °C) to prevent decomposition of the diazonium salt. |

| Azo Coupling | Phenol (B47542) or N,N-dimethylaniline | Azo Dye | The coupling partner must be an activated, electron-rich aromatic ring. |

Formation of Imine, Schiff Base, and Related Derivatives

The amine group undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netinternationaljournalcorner.comjetir.org This reaction typically involves refluxing the aniline and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. A wide variety of substituted benzaldehydes can be used to generate a library of Schiff base derivatives. semanticscholar.orgresearchgate.net These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction.

Greener synthetic methodologies, such as reactions in water or solvent-free grinding, have also been successfully employed for Schiff base formation with related anilines like 3-chloro-4-fluoroaniline (B193440). semanticscholar.orgresearchgate.net

Chemical Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy (-OCF2H) group is a key structural motif in medicinal chemistry, often used as a bioisostere for hydroxyl or methoxy (B1213986) groups. researchgate.netnih.gov Its primary characteristic is high metabolic and chemical stability. nih.govnih.gov This stability arises from the strength of the C-F bonds.

Transformations targeting the -OCF2H group itself are uncommon and require harsh conditions. It is generally resistant to acidic and basic hydrolysis, oxidation, and reduction under conditions that would transform other functional groups in the molecule. researchgate.net Research in this area primarily focuses on methods to introduce the difluoromethoxy group onto aromatic rings rather than on its subsequent chemical reactions. nih.govnih.govrsc.org This inherent stability is a significant feature of this compound, making it a robust building block in multi-step syntheses where other parts of the molecule are being modified.

Investigation of Structure-Activity Relationships (SAR) in this compound-Derived Compounds

Impact of Fluorine and Chlorine Substitution on Biological Activity Profiles

The introduction of fluorine and chlorine atoms into bioactive molecules is a well-established strategy for modulating their pharmacological profiles. eurochlor.org These halogens exert profound effects on a molecule's steric and electronic properties, which in turn influences its lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.net

Fluorine, being the most electronegative element, often enhances metabolic stability due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. mdpi.com This increased stability can prolong a drug's half-life by making the molecule more resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. mdpi.com Furthermore, fluorine substitution can lower the pKa of nearby functional groups, such as amines, altering their ionization state at physiological pH and thereby affecting solubility and cell membrane permeability.

Chlorine substitution also significantly impacts biological activity. The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross lipid bilayers like the cell membrane or the blood-brain barrier. researchgate.netnih.gov This increased lipophilicity can lead to greater partitioning into the lipophilic domains of a protein target. researchgate.net However, the effect of halogenation is highly context-dependent; the position of the substituent on an aromatic ring can drastically alter the molecule's activity or selectivity. eurochlor.org In some cases, chlorination is crucial for the desired biological effect, while in others, it can diminish or abolish activity. eurochlor.org For instance, certain chlorinated anilines are used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, underscoring the importance of this substitution pattern. mdpi.comgoogle.com

The combined presence of both chlorine and fluorine in a single scaffold, as seen in this compound, provides a powerful tool for fine-tuning molecular properties to achieve a desired biological outcome in drug discovery and agrochemical development. semanticscholar.org

Table 1: Comparative Effects of Halogen Substitution on Physicochemical and Biological Properties

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.16 |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 |

| Lipophilicity Contribution (Hansch π) | 0.00 | +0.14 | +0.71 |

| Common Biological Effects | Baseline reference | Increases metabolic stability, alters pKa, can act as H-bond acceptor. mdpi.comalfa-chemistry.com | Increases lipophilicity, enhances membrane permeability, can form halogen bonds. researchgate.netnih.gov |

Influence of the Difluoromethoxy Group on Molecular Interactions

The difluoromethoxy group (-OCF₂H) has emerged as a functional group of significant interest in medicinal chemistry, offering a unique combination of properties that distinguish it from both non-fluorinated and perfluorinated analogues. nih.gov It is often considered a metabolically stable bioisostere of hydroxyl (-OH) or methoxy (-OCH₃) groups, yet it possesses distinct electronic and steric characteristics. researchgate.netnih.gov

Compared to a traditional methoxy group (-OCH₃), the difluoromethoxy group offers enhanced metabolic stability. The O-methyl group is often a site of metabolic lability, susceptible to O-demethylation by CYP450 enzymes. mdpi.comnih.gov The strong C-F bonds in the -OCF₂H group make it significantly more resistant to such enzymatic breakdown, which can lead to improved pharmacokinetic profiles, including longer drug half-lives. mdpi.com

Furthermore, the difluoromethoxy group serves as a valuable alternative to the more common trifluoromethoxy group (-OCF₃). While both are electron-withdrawing and metabolically stable, the -OCF₂H group retains the ability to act as a hydrogen bond donor, a feature the -OCF₃ group lacks. This allows for the introduction of new, specific interactions with a target protein that may be critical for binding affinity and selectivity. mdpi.comnih.gov The strategic use of the difluoromethoxy group allows for the fine-tuning of a molecule's interactions within a binding pocket, balancing metabolic stability, lipophilicity, and specific hydrogen bonding capabilities. nih.govacs.org

Table 2: Functional Group Properties and Their Influence on Molecular Interactions

| Functional Group | Hydrogen Bonding Capability | Relative Metabolic Stability | Key Characteristics |

|---|---|---|---|

| -OH (Hydroxyl) | Donor & Acceptor | Low (Prone to oxidation/conjugation) | Classic hydrogen bonding group. |

| -OCH₃ (Methoxy) | Acceptor Only | Moderate (Susceptible to O-demethylation). mdpi.com | Common, but can be a metabolic liability. |

| -OCF₂H (Difluoromethoxy) | Donor & Acceptor | High. researchgate.netnih.gov | Lipophilic hydrogen bond donor; metabolically robust bioisostere of -OH. researchgate.netnih.govacs.org |

| -OCF₃ (Trifluoromethoxy) | Acceptor Only | Very High. mdpi.com | Strongly electron-withdrawing, highly lipophilic and stable. mdpi.com |

Applications in Organic Synthesis

Role as a Precursor in the Synthesis of Complex Molecules

This aniline (B41778) derivative serves as a key starting material for building complex molecular frameworks. Its multiple functional groups allow for sequential and regioselective modifications, which is a critical aspect in the total synthesis of natural products and other complex target molecules.

Intermediate in Agrochemical Synthesis

Halogenated and fluorinated anilines are common building blocks in the agrochemical industry. google.com They are incorporated into molecules designed as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can contribute to the desired biological activity and environmental profile of the final agrochemical product.

Intermediate in Pharmaceutical Synthesis

The most significant application of this compound and its derivatives is in medicinal chemistry. As mentioned, related structures are key intermediates for synthesizing potential therapeutics. For example, 4-(chlorodifluoromethoxy)aniline (B47862) is an intermediate for tumor-inhibiting drugs. google.com The structural motifs derived from this aniline are found in various drug candidates being investigated for a range of diseases.

Computational Chemistry and Mechanistic Elucidation of 3 Chloro 4 Difluoromethoxy Aniline

Quantum Chemical Studies on the Electronic Structure and Reactivity Descriptors

Quantum chemical studies provide profound insights into the electronic characteristics and reactivity of molecules. For 3-chloro-4-(difluoromethoxy)aniline, such studies would be invaluable in understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity. The energies of these orbitals and their distribution across the molecule indicate likely sites for electrophilic and nucleophilic attack. A comprehensive search of scientific databases and computational chemistry literature did not yield any specific studies that have performed an FMO analysis on this compound. Therefore, no data on its HOMO-LUMO energy gap or the spatial distribution of these orbitals is currently available.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational method used to visualize the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This information is crucial for predicting non-covalent interactions and the molecule's reactivity towards charged species. Despite its importance, no published research containing an EPS map or a detailed analysis of the molecular electrostatic potential of this compound could be located.

Density Functional Theory (DFT) Calculations for Reaction Pathway Characterization

Density Functional Theory (DFT) is a robust computational method for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energy profiles.

Transition State Identification and Energy Barrier Determination

The identification of transition states and the calculation of activation energy barriers are critical for understanding the kinetics of a chemical reaction. Such calculations would elucidate the preferred reaction pathways for the synthesis or transformation of this compound. However, there are no specific DFT studies in the available literature that report on the transition states or energy barriers for reactions involving this compound.

Solvent Effects on Reaction Mechanisms

Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Derivatives

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the flexibility of a molecule and its dynamic behavior over time. These studies are essential for understanding how the molecule might interact with biological targets or other chemical species. A thorough search for such studies on this compound or its close derivatives yielded no specific results. The dynamic behavior and conformational landscape of this molecule remain uncharacterized in the scientific literature.

In Silico Prediction of Spectroscopic Signatures for Structural Assignment

The unambiguous structural assignment of synthetic organic compounds like this compound is fundamentally reliant on the interpretation of spectroscopic data. While experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of this process, computational chemistry provides powerful predictive tools that complement and refine experimental findings. In silico prediction of spectroscopic signatures allows for the generation of theoretical spectra based on a proposed molecular structure. By comparing these computed spectra with experimental data, chemists can gain a high degree of confidence in the structural assignment, resolve ambiguities, and understand the electronic and vibrational properties of the molecule at a deeper level.

Modern computational approaches, particularly those based on Density Functional Theory (DFT), have become ubiquitous for predicting the spectroscopic properties of small molecules. acs.org Methods like B3LYP are frequently used to calculate optimized molecular geometries and predict vibrational frequencies. mdpi.com For NMR predictions, DFT calculations remain a gold standard, while newer techniques involving machine learning (ML) and Graph Neural Networks (GNNs) are emerging as powerful, high-throughput alternatives that can achieve results with near-DFT accuracy in a fraction of the time. mestrelab.comnih.gov These computational pipelines typically involve geometry optimization followed by the calculation of specific spectroscopic parameters, providing a theoretical benchmark for experimental results. nih.gov

In silico NMR prediction is a critical tool for assigning the ¹H, ¹³C, and ¹⁹F nuclei of this compound. The chemical environment of each nucleus, dictated by the molecule's three-dimensional structure and electron distribution, determines its chemical shift (δ). Computational methods model these environments to predict the resulting spectrum.

DFT calculations are a primary method for accurately predicting NMR chemical shifts. nih.gov This involves calculating the nuclear magnetic shielding tensors for a DFT-optimized molecular geometry. nih.gov The predicted shifts are often scaled or referenced against a standard, like tetramethylsilane (B1202638) (TMS), to improve agreement with experimental values. For complex molecules, various software packages and web-based tools can perform these calculations, using different algorithms and databases. biopchem.educationresearchgate.net For instance, some platforms utilize HOSE (Hierarchical Organisation of Spherical Environments) codes or machine learning algorithms trained on vast spectral databases to provide rapid predictions. researchgate.net

For this compound, a theoretical prediction would provide distinct chemical shifts for the three aromatic protons, the amine protons, the difluoromethoxy carbon and its attached proton, and the fluorine atoms. The predicted ¹⁹F NMR signal is particularly important for confirming the presence and environment of the -OCF₂H group.

Below is a table representing the type of data that would be generated from an in silico NMR prediction for this compound, typically calculated using DFT methods (e.g., B3LYP functional with a 6-31G* or larger basis set) or advanced GNN models.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H (C2) | ~6.8 - 7.0 | d (doublet) |

| ¹H | Aromatic H (C5) | ~6.6 - 6.8 | dd (doublet of doublets) |

| ¹H | Aromatic H (C6) | ~6.9 - 7.1 | d (doublet) |

| ¹H | -NH₂ | ~3.5 - 4.5 | s (broad singlet) |

| ¹H | -OCF₂H | ~6.5 - 7.5 | t (triplet, JHF ~74 Hz) |

| ¹³C | C1 (-NH₂) | ~140 - 145 | |

| ¹³C | C2 | ~118 - 122 | |

| ¹³C | C3 (-Cl) | ~120 - 125 | |

| ¹³C | C4 (-OCF₂H) | ~145 - 150 | |

| ¹³C | C5 | ~115 - 119 | |

| ¹³C | C6 | ~116 - 120 | |

| ¹³C | -OCF₂H | ~114 - 119 | t (triplet, JCF ~260 Hz) |

| ¹⁹F | -OCF₂H | ~ -80 to -90 | d (doublet, JFH ~74 Hz) |

Theoretical calculations of vibrational spectra are instrumental in assigning the absorption bands observed in experimental Fourier-Transform Infrared (FTIR) and Raman spectra. For a given molecule, DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netnih.gov These calculations help assign specific molecular motions—such as stretching, bending, and torsional modes—to the observed spectral peaks. researchgate.net

The table below outlines the expected prominent vibrational frequencies for this compound as would be predicted by a DFT (e.g., B3LYP/6-311++G(d,p)) calculation.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3450 - 3550 | N-H asymmetric stretch | Medium |

| ~3350 - 3450 | N-H symmetric stretch | Medium |

| ~3000 - 3100 | Aromatic C-H stretch | Weak-Medium |

| ~1600 - 1630 | -NH₂ scissoring (bending) | Strong |

| ~1480 - 1580 | Aromatic C=C ring stretch | Medium-Strong |

| ~1250 - 1350 | Aromatic C-N stretch | Strong |

| ~1200 - 1280 | Aromatic ether C-O-C asymmetric stretch | Strong |

| ~1100 - 1200 | C-F stretch (asymmetric and symmetric) | Very Strong |

| ~700 - 800 | C-Cl stretch | Medium-Strong |

| ~800 - 900 | Aromatic C-H out-of-plane bend | Strong |

By integrating these in silico spectroscopic prediction methods, researchers can build a robust and detailed model of a molecule's structure and properties, ensuring that the proposed identity of a compound like this compound is supported by both strong experimental evidence and sound theoretical calculations.

Advanced Analytical Methodologies for the Research and Characterization of 3 Chloro 4 Difluoromethoxy Aniline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a target compound by providing a highly accurate mass measurement. This accuracy allows for the determination of the elemental formula, a critical first step in structural elucidation. For 3-Chloro-4-(difluoromethoxy)aniline (C₇H₆ClF₂NO), HRMS can differentiate its mass from other compounds with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 193.0106 Da. In practice, HRMS analysis is typically performed on ionized species. The most common ion observed in electrospray ionization (ESI) positive mode is the protonated molecule, [M+H]⁺. The predicted accurate mass for this ion is 194.01788 m/z. uni.lu By comparing the experimentally measured m/z value to the theoretical value, a mass error in the low parts-per-million (ppm) range can be calculated, confirming the elemental composition with high confidence.

Other adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed and can provide further confirmation of the molecular weight. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Molecular Formula | Predicted m/z (Da) |

|---|---|---|

| [M+H]⁺ | C₇H₇ClF₂NO⁺ | 194.01788 |

| [M+Na]⁺ | C₇H₆ClF₂NNaO⁺ | 215.99982 |

| [M+K]⁺ | C₇H₆ClF₂KNO⁺ | 231.97376 |

This interactive table provides the predicted mass-to-charge ratios for common adducts of this compound, which are crucial for its identification via HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for a complete structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The aromatic region for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by the electronic effects of the chloro, amino, and difluoromethoxy substituents. The proton of the difluoromethoxy group (-OCHF₂) will appear as a characteristic triplet due to coupling with the two fluorine atoms. The amine (-NH₂) protons may appear as a broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The molecule has seven carbon atoms, which are expected to produce distinct signals. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon attached to the oxygen appearing at a lower field (higher ppm) and the carbon attached to the chlorine also showing a characteristic shift.

¹⁹F NMR for Characterizing the Difluoromethoxy Moiety

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. chemicalbook.comuni.lu The fluorine nucleus (¹⁹F) has a spin of 1/2 and 100% natural abundance, making it easy to detect. uni.lu The difluoromethoxy group (-OCHF₂) in the target molecule will produce a single resonance in the ¹⁹F NMR spectrum. This signal is expected to be a doublet due to coupling with the geminal proton (²JFH). The chemical shift of this signal is characteristic of the difluoromethoxy group and is typically found in a specific region of the ¹⁹F NMR spectrum, distinct from other fluorinated functional groups. rsc.org For example, the ¹⁹F NMR signal for the -OCF₂H group in similar aromatic compounds has been observed at approximately -82 ppm to -91 ppm. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC can show correlations from the aromatic protons to the quaternary carbons (those without attached protons), such as the carbons bearing the chloro and difluoromethoxy groups, and from the -OCHF₂ proton to the carbon atom C-4 of the aromatic ring, thus confirming the position of the difluoromethoxy group. drugbank.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary. sigmaaldrich.com

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-O-C stretching of the ether linkage and the C-F stretching of the difluoromethoxy group will give rise to strong bands in the fingerprint region (approximately 1300-1000 cm⁻¹). The C-Cl stretching vibration is expected to appear in the lower wavenumber region, typically between 800-550 cm⁻¹. researchgate.net

Raman spectroscopy can also be used to identify these functional groups. Aromatic ring stretching vibrations usually give strong signals in the Raman spectrum. While FT-IR is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. sigmaaldrich.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Ether (Ar-O) | Asymmetric Stretch | 1200 - 1270 |

| Difluoromethyl (C-F) | Stretch | 1000 - 1150 |

This interactive table summarizes the key vibrational bands expected in the FT-IR and Raman spectra, which are used to confirm the presence of the compound's characteristic functional groups.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are the standard for determining the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aniline (B41778) derivative absorbs strongly. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for reaction monitoring where it can identify volatile starting materials, intermediates, and byproducts. epa.govregulations.gov For a compound like this compound, GC analysis would provide a retention time characteristic of the compound under specific conditions (e.g., column type, temperature program). The coupled mass spectrometer fragments the molecule in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint, further confirming the identity of the peak. nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in reaction mixtures and final product formulations. usc.edu The method's adaptability allows for the use of various column chemistries and detection systems to achieve optimal resolution and sensitivity.

Reversed-phase HPLC is the most common approach for analyzing substituted anilines. nih.gov In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol, with buffers added to control pH and improve peak shape. rsc.orgsielc.com For anilines, maintaining a specific pH is crucial as their retention is highly dependent on their ionization state. rsc.org

Several detection methods can be coupled with HPLC for the analysis of this compound:

UV-Visible (UV-Vis) Detection: Aromatic compounds like anilines exhibit strong absorbance in the UV region. nih.govepa.gov Detectors are commonly set at wavelengths such as 254 nm or 280 nm for general-purpose analysis. epa.gov For enhanced selectivity, the detector can be set to the specific absorbance maximum of the analyte.

Electrochemical Detection (ECD): This highly sensitive and selective method is particularly well-suited for electrochemically active compounds like anilines. researchgate.net It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface, offering detection limits often lower than those achievable with UV detection. researchgate.net

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of specificity, confirming both the retention time and the mass-to-charge ratio of the compound. This is invaluable for unambiguous identification, especially in complex matrices. d-nb.info

An improved HPLC method based on the analysis of the closely related 3-chloro-4-fluoroaniline (B193440) (CFA) utilizes electrochemical detection and has proven to be a rapid and sensitive monitoring method. researchgate.net This approach avoids the need for derivatization, which is often required for gas chromatography. researchgate.net

Table 1: Exemplary HPLC Parameters for Substituted Aniline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Spherisorb ODS, Primesep 100) | rsc.orgsielc.com |

| Mobile Phase | Acetonitrile/Water mixture with buffer (e.g., phosphate (B84403) or acetate) | nih.govrsc.org |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 200-280 nm or Electrochemical Detector (ECD) | sielc.comepa.govresearchgate.net |

| Injection Volume | 1-20 µL | sielc.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound can potentially generate various volatile byproducts, arising from side reactions or incomplete conversion of starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical tool for identifying and quantifying these impurities. epa.gov The technique combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and swept onto a capillary column by an inert carrier gas. epa.gov The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each compound. mdpi.com

Potential volatile byproducts in the synthesis of this compound could include starting materials, intermediates, or products of side reactions such as dichlorinated anilines or other positional isomers. The identification of these byproducts is critical for optimizing reaction conditions and ensuring the purity of the final product. For instance, methods have been developed for the trace analysis of various anilines, including chlorinated derivatives, in different matrices. d-nb.info Although derivatization can sometimes be used to improve the chromatographic behavior of anilines, direct analysis is often possible. epa.govnih.gov

Table 2: Potential Volatile Byproducts and Characteristic GC-MS Ions

| Potential Byproduct | Rationale | Typical Quantitative Ion (m/z) | Reference |

|---|---|---|---|

| Aniline | Basic starting structure | 93 | mdpi.com |

| 3,4-Dichloroaniline (B118046) | Potential side-reaction product | 161 | regulations.gov |

| Isomers of Chloro(difluoromethoxy)aniline | Incomplete regioselectivity during synthesis | 193 | uni.lu |

| N-Substituted Anilines | Side reactions with solvents or reagents | Varies | acs.org |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This method is the definitive standard for determining the molecular structure, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state. rigaku.com

To perform SC-XRD analysis on this compound, a high-quality, single crystal of the compound must first be grown. The crystal, ideally between 30 and 300 microns in size, is mounted on a goniometer and placed in a focused beam of X-rays. carleton.edu As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By rotating the crystal and collecting diffraction patterns from multiple orientations, a complete dataset is generated. carleton.edu

This data is then processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice. Subsequent analysis and structural refinement lead to a complete model of the molecule's atomic positions. rigaku.com For substituted anilines, key structural features of interest include the planarity of the amino group relative to the benzene ring and the influence of the substituents on the C-N bond length and ring geometry. researchgate.net The electron-withdrawing nature of the chloro and difluoromethoxy groups is expected to influence these parameters. While the specific crystal structure for this compound is not publicly available, analysis would yield the parameters shown in the table below.

Table 3: Crystallographic Data Obtainable from SC-XRD Analysis

| Parameter | Description | Reference |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | carleton.edu |

| Space Group | A mathematical description of the symmetry elements present in the crystal. | carleton.edu |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit cell. | carleton.edu |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-N, C-Cl, C-O). | rigaku.com |

| Bond Angles (°) | The angles formed by three connected atoms. | rigaku.com |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. | researchgate.net |

Environmental Fate and Metabolic Pathways of Fluorinated Aniline Derivatives Research Perspectives

Theoretical Considerations of Biotransformation Pathways for 3-Chloro-4-(difluoromethoxy)aniline Derivatives

The biotransformation of xenobiotics like this compound is conceptually divided into Phase I (functionalization) and Phase II (conjugation) reactions. wikipedia.org These processes collectively aim to increase the water solubility of the compound, thereby facilitating its excretion from the organism. For this specific molecule, metabolic pathways will be influenced by its three key structural features: the aniline (B41778) ring, the chlorine substituent, and the difluoromethoxy group.

Oxidative and Reductive Metabolic Processes

Phase I metabolism is dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver. mdpi.comyoutube.com For aromatic compounds, hydroxylation is a major metabolic route. pharmaxchange.info

Oxidative Pathways: The primary oxidative attack on the this compound molecule is predicted to occur on the aromatic ring.

Aromatic Hydroxylation: CYP450 enzymes can introduce a hydroxyl (-OH) group onto the benzene (B151609) ring, typically at positions ortho or para to the activating amino group. pharmaxchange.info Given the substitution pattern, potential sites for hydroxylation are positions 2, 5, and 6. This process often proceeds through a highly reactive arene oxide intermediate. pharmaxchange.info

N-Oxidation: The amino group itself can be oxidized to form N-hydroxyaniline and nitroso derivatives. These metabolites are often unstable and can be involved in toxicological responses.

Metabolism of the Difluoromethoxy Group: The difluoromethoxy group (-OCF₂H) is generally more resistant to metabolism than a simple methoxy (B1213986) (-OCH₃) group. mdpi.comnih.gov The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make enzymatic O-dealkylation, a common pathway for methoxy groups, significantly less favorable. mdpi.com This enhanced metabolic stability is a key reason for incorporating such fluorinated moieties into bioactive molecules. mdpi.com However, oxidative attack could potentially lead to the formation of unstable intermediates that release fluoride (B91410) ions.

The initial hydroxylation of the aniline ring can lead to the formation of reactive intermediates. For instance, the oxidation of some fluorinated aniline derivatives is known to form reactive quinoneimine species. nih.gov These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, a mechanism often linked to toxicity.

Reductive Processes: Under anaerobic conditions, such as those found in certain sediments and anoxic zones of water bodies, reductive metabolic pathways can become significant. nih.govnih.gov

Reductive Dechlorination: The chlorine atom on the aromatic ring can be removed and replaced with a hydrogen atom. This process, known as reductive dehalogenation, has been observed for various chloroanilines in anaerobic microbial consortia. mdpi.com For example, 3,4-dichloroaniline (B118046) can be reductively dechlorinated to 3-chloroaniline. mdpi.com It is plausible that this compound could be transformed into 4-(difluoromethoxy)aniline (B1299965) under suitable anaerobic conditions.

Conjugation Reactions

Phase II conjugation reactions involve the attachment of endogenous polar molecules to the functional groups introduced during Phase I, rendering the metabolites more water-soluble and easier to excrete. wikipedia.orguomus.edu.iqresearchgate.net

Glucuronidation and Sulfation: The phenolic metabolites formed via aromatic hydroxylation are primary substrates for conjugation with glucuronic acid (catalyzed by UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (catalyzed by sulfotransferases, SULTs). uomus.edu.iqresearchgate.net These are major detoxification pathways for aromatic compounds.

Acetylation: The primary amino group of the parent aniline or its metabolites can undergo N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). This can sometimes lead to the formation of metabolites with altered biological activity or toxicity. researchgate.net

Glutathione (B108866) Conjugation: Reactive electrophilic intermediates, such as the arene oxides or quinoneimines formed during oxidative metabolism, can be detoxified by conjugation with glutathione (GSH), a reaction mediated by glutathione S-transferases (GSTs). wikipedia.orguomus.edu.iq The resulting GSH adducts are typically processed further into mercapturic acids before excretion. wikipedia.org

Table 1: Predicted Metabolic Pathways for this compound

| Metabolic Phase | Reaction Type | Predicted Transformation | Key Enzymes | Potential Metabolites |

|---|---|---|---|---|

| Phase I (Functionalization) | Aromatic Hydroxylation | Addition of -OH group to the benzene ring | Cytochrome P450 (CYP450) | Hydroxylated chloro-difluoromethoxy-aniline derivatives |

| N-Oxidation | Oxidation of the amino group | Cytochrome P450 (CYP450), Flavin-containing monooxygenases (FMOs) | N-hydroxy-3-chloro-4-(difluoromethoxy)aniline | |

| Reductive Dechlorination (Anaerobic) | Removal of chlorine atom | Bacterial Reductases | 4-(Difluoromethoxy)aniline | |

| Phase II (Conjugation) | Glucuronidation / Sulfation | Attachment of glucuronic acid or sulfate to -OH groups | UGTs / SULTs | Glucuronide or sulfate conjugates of hydroxylated metabolites |

| Acetylation | Attachment of an acetyl group to the -NH₂ group | N-acetyltransferases (NATs) | N-acetyl-3-chloro-4-(difluoromethoxy)aniline | |

| Glutathione Conjugation | Attachment of glutathione to reactive intermediates | Glutathione S-transferases (GSTs) | Glutathione adducts, Mercapturic acids |

Biodegradation Studies of Related Fluorinated Aromatic Compounds in Environmental Systems

The environmental persistence of halogenated aromatic compounds is a significant concern. The strength of the carbon-halogen bond is a key factor determining their susceptibility to microbial degradation.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds particularly resistant to degradation. mdpi.com Studies on various fluoroaromatic compounds show that they are often recalcitrant in the environment. nih.govresearchgate.net While some microorganisms can utilize fluorinated compounds as a carbon source, the process is generally slow and requires specific enzymatic machinery. researchgate.net Defluorination can occur through oxidative pathways where hydroxylation leads to unstable intermediates that spontaneously release fluoride ions. mdpi.com

The difluoromethoxy group is expected to contribute to the persistence of the molecule. While some research suggests that trifluoromethoxy groups can be degraded under certain conditions, compounds containing -CF₂- and -CF₃ groups are generally resistant to enzymatic attack. nih.govresearchgate.net

The chlorine substituent offers another perspective. Chlorinated aromatic compounds are known pollutants, and their biodegradation has been studied more extensively. Under aerobic conditions, degradation is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. uomus.edu.iq Under anaerobic conditions, reductive dechlorination is a more common initial step. mdpi.com For instance, various dichlorinated anilines have been shown to undergo reductive dechlorination by specific bacterial strains like Dehalobacter. mdpi.com

Therefore, the biodegradation of this compound in the environment is likely to be a slow process. A plausible scenario involves a sequential degradation pathway requiring different redox conditions: initial anaerobic reductive dechlorination to remove the chlorine atom, followed by a much slower aerobic degradation of the resulting fluorinated aromatic ring. uomus.edu.iq

Table 2: Environmental Biodegradation of Structurally Related Halogenated Compounds

| Compound Class | Key Feature | Observed Biodegradation Behavior | Relevant Conditions | Reference |

|---|---|---|---|---|

| Monofluorophenols | Single C-F bond | Recalcitrant under various anaerobic conditions (denitrifying, sulfate-reducing, etc.). | Anaerobic | nih.gov |

| Fluorobenzoates | Single C-F bond | Some isomers (2-fluoro, 4-fluoro) are degraded under denitrifying conditions. | Anaerobic (denitrifying) | nih.gov |

| Dichloroanilines (e.g., 3,4-DCA) | Multiple C-Cl bonds | Slow reductive dechlorination to monochloroaniline observed in aquifer slurries and sediments. | Anaerobic | mdpi.com |

| Fluorotelomer Alcohols | Multiple C-F bonds | Complex metabolic behavior, degrading via multiple pathways to form persistent perfluoroalkanoates (e.g., PFOA). | Aerobic | nih.gov |

| Trifluoromethyl Arenes | -CF₃ group | Bacterial defluorination can occur via ring oxidation reactions. | Aerobic | researchgate.net |

Research on Ecotoxicological Mechanisms of Structurally Related Fluorinated Anilines

The potential ecotoxicity of this compound can be inferred from studies on related chloroaniline and fluoroaniline (B8554772) compounds. Chlorinated anilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline, are recognized as significant risks to aquatic environments due to their persistence and potential for bioaccumulation. researchgate.net

These compounds can disrupt growth, reproduction, and development in various aquatic species. researchgate.net A key mechanism of aniline toxicity involves the formation of reactive metabolites that induce oxidative stress. For example, some aniline derivatives can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This is often linked to the formation of N-hydroxylated metabolites during Phase I metabolism.

The ecotoxicological profile of fluorinated anilines is shaped by the formation of reactive intermediates during their biotransformation. The bioactivation of fluorinated anilines can lead to the formation of reactive (semi)quinoneimines, and the reactivity of these intermediates may increase with a higher degree of fluorine substitution. nih.gov Furthermore, the release of toxic fluoride ions during biodegradation or metabolism presents another potential hazard. nih.gov

For this compound, the combination of a chloro-substituent, known to be toxic to aquatic life, and a difluoromethoxy group, which could be metabolized to release fluoride, suggests a complex ecotoxicological profile. Reactive metabolites could potentially cause cellular damage by binding to essential biomolecules or by generating oxidative stress. mdpi.comnih.gov A structurally related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, is classified as very toxic to aquatic life with long-lasting effects and is suspected of causing genetic defects. nih.gov This highlights the significant ecotoxicological concern for this class of chemicals.

Table 3: Ecotoxicological Effects of Structurally Related Chloroanilines in Aquatic Organisms

| Compound | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| 4-Chloroaniline (4-CA) | Aquatic ecosystems | Persistence, potential for bioaccumulation, disruption of growth and reproduction. | researchgate.net |

| 3,4-Dichloroaniline (3,4-DCA) | Aquatic ecosystems | Classified as a persistent risk to aquatic environments. | researchgate.net |

| Aniline Derivatives | Various species | Induction of oxidative stress, potential for methemoglobinemia. | nih.gov |

| 3-chloro-4-(3-fluorobenzyloxy)aniline | Aquatic life | Classified as very toxic with long-lasting effects; suspected mutagen. | nih.gov |

Future Research Directions and Unresolved Challenges in 3 Chloro 4 Difluoromethoxy Aniline Chemistry

Exploration of Novel and Highly Efficient Catalytic Synthetic Routes

The synthesis of substituted anilines typically involves the reduction of the corresponding nitroaromatic compound. For related compounds like 4-(chlorodifluoromethoxy)aniline (B47862), established routes involve multi-step processes that begin with precursors like trichloromethoxybenzene, followed by fluorination, nitration, and finally, a reduction step. google.com The final reduction of the nitro group is often achieved through catalytic hydrogenation. google.comgoogle.com Future research must focus on developing more efficient, selective, and sustainable synthetic pathways.

Key research objectives include:

Advanced Catalytic Systems: Moving beyond traditional catalysts to explore novel systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals (e.g., palladium, platinum), and the design of well-defined single-atom or nanoparticle catalysts on robust supports (e.g., graphene, metal-organic frameworks) to enhance activity and recyclability.

Continuous Flow Chemistry: Developing continuous flow processes for the synthesis of 3-Chloro-4-(difluoromethoxy)aniline. nbinno.com Flow chemistry offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling.

C-H Functionalization: Investigating late-stage C-H activation and amination strategies to directly install the aniline (B41778) functionality onto a pre-existing 1-chloro-2-(difluoromethoxy)benzene (B6302218) scaffold. This approach could significantly shorten the synthetic sequence, improving atom and step economy.

Table 1: Comparison of Hypothetical Synthetic Route with Future Catalytic Strategies

| Feature | Conventional Route (e.g., Nitro Reduction) | Future Catalytic Route |

| Precursor | 3-Chloro-4-(difluoromethoxy)nitrobenzene | 1-Chloro-2-(difluoromethoxy)benzene |

| Key Transformation | Catalytic Hydrogenation | Direct C-H Amination / Flow Hydrogenation |

| Catalyst | Raney Nickel, Pd/C, Pt/C google.com | Earth-Abundant Metal Catalysts, Single-Atom Catalysts |

| Process Type | Batch Processing | Continuous Flow Processing nbinno.com |

| Key Advantages | Established methodology | Higher efficiency, improved safety, better sustainability profile, fewer steps |

Development of Advanced Derivatization Methodologies for Enhanced Chemical Diversity

To explore the chemical space around this compound and to facilitate its analysis, the development of advanced derivatization methods is crucial. Derivatization can be used to create libraries of new compounds for screening purposes or to modify the analyte to make it more suitable for a specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Future research in this area should focus on:

One-Step Analytical Derivatization: Creating simplified, one-step derivatization procedures for the rapid and sensitive quantification of this compound in complex matrices. Research into reagents like N-methyl-bis-trifluoroacetamide (MBTFA), which has proven effective for other challenging analytes, could yield methods with significantly lower detection limits. nih.gov